molecular formula C21H23N3O4 B3004992 3-((3,4-dimethoxyphenethyl)amino)-1-(2-methoxyphenyl)pyrazin-2(1H)-one CAS No. 899726-20-6

3-((3,4-dimethoxyphenethyl)amino)-1-(2-methoxyphenyl)pyrazin-2(1H)-one

Cat. No. B3004992
CAS RN: 899726-20-6
M. Wt: 381.432
InChI Key: QOHOWKFBGZNPMY-UHFFFAOYSA-N
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Description

The compound "3-((3,4-dimethoxyphenethyl)amino)-1-(2-methoxyphenyl)pyrazin-2(1H)-one" is a heterocyclic molecule that is presumed to have a pyrazinone core based on its nomenclature. While the specific compound is not directly discussed in the provided papers, related compounds with similar structural motifs, such as pyrazolone and pyrazoline rings, are mentioned. These compounds are of interest due to their potential biological activities and their structural characteristics, which allow for a variety of chemical reactions and interactions.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves condensation reactions and the use of specific reagents to achieve the desired molecular architecture. For instance, the synthesis of a pyrazolone derivative is achieved by condensing 4-aminoantipyrine with 4-methoxy-2-hydroxybenzaldehyde in methanol . Similarly, the synthesis of a pyrazoline derivative is performed using a chalcone and hydrazine, with the reaction carried out by reflux at 80°C for 7 hours . These methods suggest that the synthesis of the compound would likely involve similar strategies, utilizing appropriate starting materials and reaction conditions to construct the pyrazinone core and attach the methoxyphenyl and dimethoxyphenethyl groups.

Molecular Structure Analysis

The molecular structure of related compounds is characterized by the presence of multiple rings, including pyrazolone and pyrazoline, which are often nearly coplanar with each other . The crystal structure of these compounds is determined using X-ray crystallography, revealing details such as bond lengths, angles, and the overall three-dimensional arrangement of the molecule . The dihedral angles between the rings and the presence of intramolecular hydrogen bonds are key features that influence the stability and reactivity of these molecules .

Chemical Reactions Analysis

The chemical reactivity of heterocyclic compounds like the ones discussed is influenced by the presence of functional groups and the overall electronic structure of the molecule. The hydroxyl and methoxy groups present in these compounds can participate in various chemical reactions, including hydrogen bonding and electrophilic substitution . The pyrazolone and pyrazoline rings themselves are reactive sites that can undergo further chemical transformations, potentially leading to a wide range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical properties of these compounds, such as their appearance and solubility, are determined by their molecular structure. For example, one of the synthesized pyrazoline derivatives is described as a pale yellow powder . The chemical properties, including reactivity and stability, are influenced by the presence of substituents and the overall molecular conformation. The biological activities of these compounds, such as antioxidant, antibacterial, and toxicity, are assessed through various assays, indicating their potential as therapeutic agents .

properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(2-methoxyphenyl)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-26-17-7-5-4-6-16(17)24-13-12-23-20(21(24)25)22-11-10-15-8-9-18(27-2)19(14-15)28-3/h4-9,12-14H,10-11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHOWKFBGZNPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC=CN(C2=O)C3=CC=CC=C3OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3,4-dimethoxyphenethyl)amino)-1-(2-methoxyphenyl)pyrazin-2(1H)-one

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